3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone -

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone

Catalog Number: EVT-5493269
CAS Number:
Molecular Formula: C16H19N3O3
Molecular Weight: 301.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinoxaline is a heterocyclic compound characterized by a pyrazine ring fused to a benzene ring. Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery research. [, , , , , , , , ]

Synthesis Analysis
  • From o-phenylenediamine: This classic approach involves condensation of o-phenylenediamine with various 1,2-dicarbonyl compounds. [, , ]
  • From 2,3-dichloroquinoxaline: This versatile intermediate can be further functionalized through nucleophilic substitution reactions with amines, thiols, and other nucleophiles. [, ]
  • Hantzsch reaction: This multicomponent reaction allows for the synthesis of highly substituted quinoxalines from α-haloketones, α-ketoesters, or α-ketonitriles, aldehydes, and ammonia or amines. []
  • Microwave-assisted synthesis: This approach offers advantages like shorter reaction times and higher yields. []
Molecular Structure Analysis
  • Planarity of the quinoxaline core: This feature contributes to the molecules' ability to participate in π-π stacking interactions. []
  • Substituent effects: The nature and position of substituents on the quinoxaline ring system significantly influence the compounds' physicochemical properties and biological activity. [, , , , ]
Chemical Reactions Analysis
  • Nucleophilic substitution: Reactions of 2,3-dichloroquinoxaline with various nucleophiles allow for the introduction of diverse substituents at the 2- and 3-positions of the quinoxaline ring. [, ]
  • Condensation reactions: Quinoxaline-2,3(1H,4H)-dione can be condensed with aldehydes to form chalcones, which are valuable intermediates in organic synthesis. []
  • Cycloaddition reactions: Oxallyl intermediates, generated from certain quinoxaline precursors, can undergo [4+3] cycloadditions with dienes, providing access to complex polycyclic structures. []
Mechanism of Action
  • Inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase: Gefitinib, a clinically used anticancer agent, selectively inhibits EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways involved in tumor cell proliferation and survival. [, ]
  • Inhibition of phosphatidylinositol 3-kinase (PI3K): This enzyme plays a crucial role in cell growth, survival, and proliferation. Quinoxaline-based inhibitors of PI3K have shown promise as anticancer agents. []
  • Calcium channel blocking activity: Caroverine, a quinoxaline derivative, exhibits vasorelaxant activity by inhibiting calcium influx into vascular smooth muscle cells. []
  • Disruption of parasite cellular processes: Quinoxaline 4, a promising anti-Trypanosoma cruzi agent, induces ultrastructural alterations in the parasite, leading to autophagic-like cell death. []
Applications
  • Anticancer agents: Several quinoxaline derivatives exhibit potent cytotoxicity against various cancer cell lines, making them potential candidates for the development of novel anticancer drugs. [, , , , , , , , ]
  • Antimicrobial agents: Quinoxaline derivatives have demonstrated activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents. [, , , , ]
  • Anti-inflammatory agents: Certain quinoxaline derivatives exhibit anti-inflammatory activity, highlighting their potential for treating inflammatory diseases. [, , ]
  • Treatment of neurological disorders: Some quinoxaline derivatives show activity in animal models of anxiety and depression, indicating their potential for treating neurological disorders. []

4-(3-Chlorine-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline (Gefitinib)

  • Compound Description: This compound, known as Gefitinib, is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is approved by the U.S. FDA for treating non-small-cell lung cancer. [] Research highlights its effectiveness in patients with locally advanced or metastatic non-small cell lung cancer after the failure of platinum-based and docetaxel chemotherapies. []

3'-(4-Morpholinyl)-3′-deaminodaunorubicin (MD)

  • Compound Description: MD is an anthracycline derivative investigated for its anticancer properties. [] Studies have shown that it inhibits RNA synthesis preferentially and exhibits less cell lethality compared to Adriamycin and Daunorubicin in a human colon carcinoma cell line (HT-29). []

3'-Deamino-3'-(2-methoxy-4-morpholinyl)doxorubicin (FCE 23762)

  • Compound Description: FCE 23762 is a highly lipophilic doxorubicin analog with potent in vitro and in vivo antitumor activity. [] It exhibits efficacy even in multidrug-resistant tumor cell lines and undergoes metabolic activation in vivo, resulting in significantly increased potency compared to the parent drug. []

4'-Deoxy-4'-iodo-doxorubicin (IDXR)

  • Compound Description: IDXR is another doxorubicin derivative investigated for its anticancer activity. [] While more cytotoxic in vitro than doxorubicin, it demonstrated a less favorable cardiotoxicity profile compared to 3'-deamino-3'-(2-methoxy-4-morpholinyl)doxorubicin in preclinical studies. []

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

  • Compound Description: ZSTK474 is a known pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [] It exhibits potent inhibitory activity against all three class Ia PI3K enzymes and displays significant potency against two mutant forms of the p110α isoform. []

Properties

Product Name

3-(3-Methoxy-2-quinoxalinyl)-1-morpholino-1-propanone

IUPAC Name

3-(3-methoxyquinoxalin-2-yl)-1-morpholin-4-ylpropan-1-one

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C16H19N3O3/c1-21-16-14(17-12-4-2-3-5-13(12)18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3

InChI Key

AZIHLSRQOAQRMH-UHFFFAOYSA-N

SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCOCC3

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.